N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base to facilitate the cyclization process and a solvent to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, adhering to stringent regulatory standards. The production process includes multiple purification steps to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride include:
- N-cyclopropyl-1,1-dioxothiolan-3-amine
- N-cyclopropyl-N-(1,1-dioxotetrahydrothien-3-yl)amine
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its cyclopropyl group and dioxidotetrahydrothienyl moiety contribute to its reactivity and interaction with molecular targets, making it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopropyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-7(5-11)8-6-1-2-6;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLCADJPFJHTHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCS(=O)(=O)C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585815 |
Source
|
Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-17-4 |
Source
|
Record name | 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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